N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide

Description

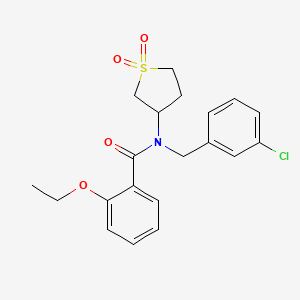

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide (CAS: 877646-25-8) is a benzamide derivative featuring a unique N,N-disubstituted structure. The compound comprises a 2-ethoxy-substituted benzamide core, a 3-chlorobenzyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety. This sulfone group enhances metabolic stability compared to non-oxidized thioether analogs, a feature critical in drug design . The 3-chlorobenzyl substituent contributes to hydrophobic interactions, while the ethoxy group may modulate solubility and electronic properties.

Properties

Molecular Formula |

C20H22ClNO4S |

|---|---|

Molecular Weight |

407.9 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethoxybenzamide |

InChI |

InChI=1S/C20H22ClNO4S/c1-2-26-19-9-4-3-8-18(19)20(23)22(17-10-11-27(24,25)14-17)13-15-6-5-7-16(21)12-15/h3-9,12,17H,2,10-11,13-14H2,1H3 |

InChI Key |

WOCRXWIWRXDECL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide typically involves a multi-step process. The initial step often includes the preparation of the core benzamide structure, followed by the introduction of the 3-chlorobenzyl and 1,1-dioxidotetrahydrothiophen-3-yl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N,N-disubstituted benzamides containing the tetrahydrothiophene sulfone group. Below is a detailed comparison with analogs identified in the evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Substituent Effects on Lipophilicity and Solubility: The 3-chlorobenzyl group in the target compound contributes to hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the 4-(diethylamino)benzyl group in 846065-55-2 introduces a basic, polar moiety, likely improving solubility .

Impact of the Sulfone Group: All analogs except the compound in retain the 1,1-dioxidotetrahydrothiophen-3-yl group, which confers resistance to oxidative metabolism. This contrasts with non-sulfone derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which may exhibit shorter half-lives .

Synthetic Considerations :

- The synthesis of these analogs likely follows similar routes (e.g., amide coupling), but substituents like nitro (898405-32-8) may require protective strategies due to reactivity . highlights the use of directing groups for metal-catalyzed reactions, which could apply to derivatives with coordinating substituents .

Biological Activity

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide is a synthetic compound with potential pharmacological applications. Its unique structural features, including a chlorobenzyl moiety and a tetrahydrothiophene ring, suggest diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related research findings.

- Molecular Formula : C21H18ClNO5S

- Molecular Weight : 431.89 g/mol

- CAS Number : 578722-29-9

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. The following table summarizes key findings on its biological effects:

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |

| Antimicrobial Properties | Demonstrates inhibitory effects against specific bacterial strains. |

| Enzyme Inhibition | Potential to inhibit certain enzymes involved in disease pathways. |

The mechanism of action for this compound is believed to involve the interaction with specific molecular targets, modulating their activity. This may include:

- Binding to receptors or enzymes.

- Disruption of cellular signaling pathways.

Anticancer Studies

A study investigated the anticancer potential of this compound against human cancer cell lines. Results indicated:

- Significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis as evidenced by increased caspase activity.

Antimicrobial Studies

Another research focused on the antimicrobial properties of the compound:

- In vitro tests showed inhibition of bacterial growth for strains such as Staphylococcus aureus and Escherichia coli.

- Minimum inhibitory concentrations (MIC) were determined to be in the range of 5–20 µg/mL.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

- Chlorobenzylation : The chlorobenzyl group is introduced via nucleophilic substitution.

- Dioxidotetrahydrothiophenylation : This involves reacting an intermediate with a thiophene derivative under oxidative conditions.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorobenzyl)-N-(2-methylthiazol-4-yl)benzamide | Chlorobenzyl and thiazole groups | Anticancer activity |

| N-(2-chloroethyl)-N-(5-methylisoxazol-4-yl)benzamide | Chlorinated ethyl and isoxazole moiety | Antimicrobial properties |

| N-benzyl-N-(2-thienyl)benzamide | Benzyl and thiophene groups | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.